3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one
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Overview
Description
3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound that features a unique combination of triazine and triazinone rings
Preparation Methods
The synthesis of 3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazine ring, followed by the introduction of the phenyl group and subsequent formation of the triazinone ring. Common reagents used in these reactions include amines, nitriles, and various catalysts. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of specific kinases or activation of signaling cascades that lead to desired biological effects .
Comparison with Similar Compounds
Similar compounds include other triazine and triazinone derivatives, such as:
- 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate
- 2-(4,6-Diamino-1,3,5-triazin-2-yl)phenol
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Compared to these compounds, 3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one exhibits unique structural features that may confer distinct biological activities and chemical reactivity .
Biological Activity
The compound 3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3H)-one is a derivative of benzotriazine and triazine structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N8O with a molecular weight of 314.32 g/mol. The structure features a benzotriazine core linked to a phenyl group substituted with a triazine moiety.
Biological Activity Overview
Research has demonstrated that benzotriazine derivatives exhibit a range of biological activities including:
- Antitumor Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds in this class have been tested for antibacterial and antifungal activities.
- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cancer progression.
Antitumor Activity
The antitumor effects of this compound have been investigated in several studies. Notably:
- Cell Line Studies : The compound exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance:
- Mechanisms of Action : The mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway which is crucial for cell growth and survival. Western blot analysis confirmed that treatment with the compound suppressed phosphorylation of Akt, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound's antimicrobial properties have also been explored. Studies indicate that derivatives containing the triazine moiety can inhibit bacterial growth effectively. Specific tests demonstrated significant activity against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies highlight the effectiveness of benzotriazine derivatives:
- Study on Anticancer Activity : A comprehensive study evaluated various benzotriazine derivatives for their anticancer properties. The findings suggested that modifications to the benzotriazine structure could enhance cytotoxicity against specific cancer types .
- Enzyme Inhibition Study : Another study focused on enzyme inhibition where the compound showed potential as a dual inhibitor targeting both PI3K and mTOR pathways, making it a candidate for combination therapies in oncology .
Data Table: Biological Activity Summary
Properties
CAS No. |
35107-28-9 |
---|---|
Molecular Formula |
C16H12N8O |
Molecular Weight |
332.32 g/mol |
IUPAC Name |
3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C16H12N8O/c17-15-19-13(20-16(18)21-15)9-5-7-10(8-6-9)24-14(25)11-3-1-2-4-12(11)22-23-24/h1-8H,(H4,17,18,19,20,21) |
InChI Key |
JMJCPZOJQSKJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)C4=NC(=NC(=N4)N)N |
Origin of Product |
United States |
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